molecular formula C20H18N6O2 B2597525 N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251625-78-1

N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2597525
CAS No.: 1251625-78-1
M. Wt: 374.404
InChI Key: DPCQMHWOWKOQSD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features a unique structure combining multiple functional groups

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Synthesis of the imidazole ring: This step often involves the condensation of a dicarbonyl compound with an amine.

    Coupling of the pyridine and imidazole rings: This is usually done via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the acetamide group: This final step can be accomplished through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the phenyl or pyridine rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole or imidazole rings, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under appropriate conditions (e.g., Friedel-Crafts alkylation or nitration).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-ox

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-3-4-16(14(2)9-13)23-18(27)11-26-10-17(22-12-26)19-24-20(28-25-19)15-5-7-21-8-6-15/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCQMHWOWKOQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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